molecular formula C18H14ClNO B5564734 1-(6-Chloro-2-methyl-4-phenylquinolin-3-yl)ethanone CAS No. 22609-02-5

1-(6-Chloro-2-methyl-4-phenylquinolin-3-yl)ethanone

Cat. No.: B5564734
CAS No.: 22609-02-5
M. Wt: 295.8 g/mol
InChI Key: ITFUMFBPBDGSPW-UHFFFAOYSA-N
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Description

1-(6-Chloro-2-methyl-4-phenylquinolin-3-yl)ethanone is a chemical compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound, with its unique structure, has garnered interest in various fields of scientific research.

Scientific Research Applications

1-(6-Chloro-2-methyl-4-phenylquinolin-3-yl)ethanone has several scientific research applications:

Preparation Methods

The synthesis of 1-(6-Chloro-2-methyl-4-phenylquinolin-3-yl)ethanone involves several steps. One efficient method is the regioselective O-alkylation of amides with electrophiles in the presence of silver nanoparticles. The reaction of equimolar 3-acetyl-6-chloro-4-phenylquinolin-2(1H)-one and 2-chloro-3-(chloromethyl)quinolines in DMSO solution under reflux conditions leads to the formation of the desired product . The use of silver nanoparticles as a catalyst enhances the reaction rate and selectivity.

Chemical Reactions Analysis

1-(6-Chloro-2-methyl-4-phenylquinolin-3-yl)ethanone undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 1-(6-Chloro-2-methyl-4-phenylquinolin-3-yl)ethanone involves its interaction with molecular targets such as enzymes and receptors. For instance, its ability to inhibit topoisomerase II suggests that it interferes with DNA replication and repair processes, leading to cell death in rapidly dividing cells. This mechanism is particularly relevant in the context of its potential anticancer properties .

Comparison with Similar Compounds

1-(6-Chloro-2-methyl-4-phenylquinolin-3-yl)ethanone can be compared with other quinoline derivatives such as:

The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities, making it a valuable compound for further research and development.

Properties

IUPAC Name

1-(6-chloro-2-methyl-4-phenylquinolin-3-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14ClNO/c1-11-17(12(2)21)18(13-6-4-3-5-7-13)15-10-14(19)8-9-16(15)20-11/h3-10H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITFUMFBPBDGSPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C2C=C(C=CC2=N1)Cl)C3=CC=CC=C3)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50350047
Record name 1-(6-chloro-2-methyl-4-phenylquinolin-3-yl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50350047
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22609-02-5
Record name 3-Acetyl-6-chloro-2-methyl-4-phenylquinoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=22609-02-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(6-chloro-2-methyl-4-phenylquinolin-3-yl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50350047
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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